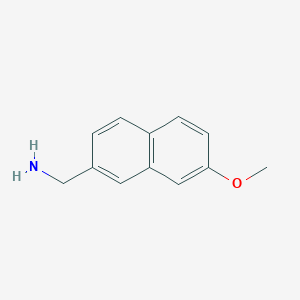
(7-Methoxynaphthalen-2-yl)methanamine
Descripción general
Descripción
(7-Methoxynaphthalen-2-yl)methanamine, also known as 2-(7-methoxynaphthalen-2-yl)ethylamine, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in the field of neuroscience.
Aplicaciones Científicas De Investigación
Luminescence Properties
Researchers have explored the synthesis and properties of derivatives involving methoxynaphthalen compounds, noting their promising luminescence properties. In one study, derivatives were synthesized and characterized, with some showing excellent fluorescence quantum yields, comparable to standard materials like rhodamine B. Theoretical calculations supported these findings, helping to explain the electronic behavior and potential applications in developing new fluorescent materials (Trilleras et al., 2017).
Catalysis and Green Chemistry
In the context of green chemistry, the methylation of 2-naphthol to produce 2-methoxynaphthalene, a key intermediate in the manufacture of various drugs, was optimized using environmentally friendly catalysts. This process highlights the importance of 2-methoxynaphthalene derivatives in synthesizing pharmaceutically relevant compounds while emphasizing sustainable chemical processes (Yadav & Salunke, 2013).
Antibacterial Activity
Another study focused on the antibacterial potential of compounds synthesized from methoxynaphthalen derivatives. These compounds were evaluated against both Gram-positive and Gram-negative bacteria, suggesting their potential utility in developing new antibacterial agents (Mamatha et al., 2011).
Antimicrobial and Antifungal Activities
Methoxynaphthalen derivatives have also been investigated for their antimicrobial and antifungal activities. A study synthesized a new series of compounds and tested them against pathogenic strains, showing moderate to very good activities. These findings underscore the potential of methoxynaphthalen derivatives in developing new antimicrobial and antifungal agents (Thomas et al., 2010).
Anticancer Activities
Research into anticancer applications has led to the development of methoxynaphthalen derivatives as potential tubulin polymerization inhibitors. Some compounds exhibited significant antiproliferative activity against cancer cell lines, indicating the potential of methoxynaphthalen derivatives in cancer therapy (Liu et al., 2020).
Shape-Selective Catalysis
The acylation of 2-methoxynaphthalene with acetic anhydride, catalyzed by a specific zeolite, demonstrated the importance of pore size and crystallite size in achieving selective catalysis. This work illustrates the role of methoxynaphthalen derivatives in fine-tuning catalytic processes for specific chemical transformations (Botella et al., 2001).
Propiedades
IUPAC Name |
(7-methoxynaphthalen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPRJBXQNSEOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CN)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxynaphthalen-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
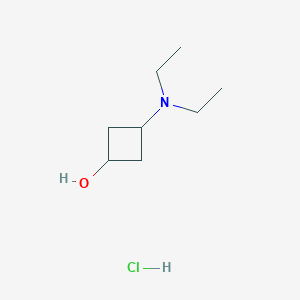
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
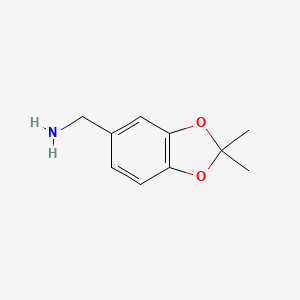
![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)
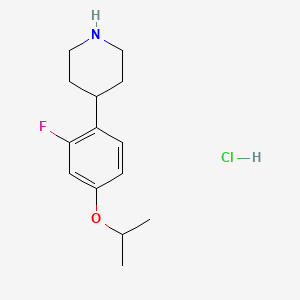
![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)
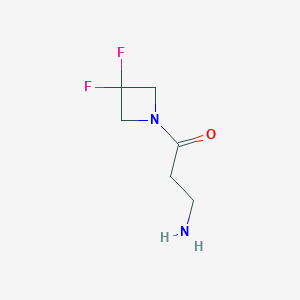
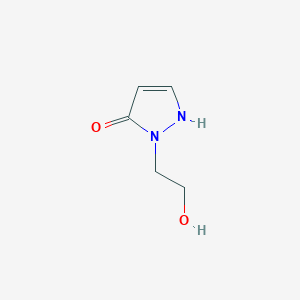
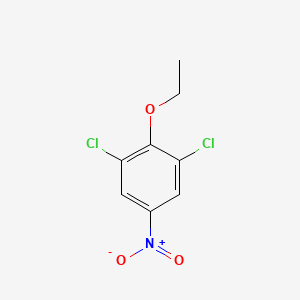
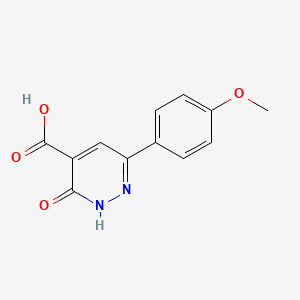

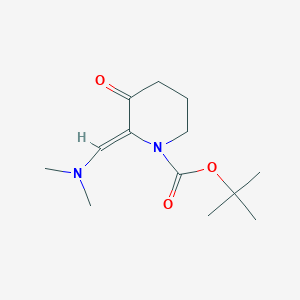
![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)